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Compound of Interest

Compound Name: 2-Fluoro-4-nitrophenol

Cat. No.: B1220534

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic data for 2-Fluoro-4-
nitrophenol against two structurally related alternatives: 4-nitrophenol and 2-fluorophenol. The
objective is to furnish researchers with the necessary data and methodologies to unequivocally
validate the structure of 2-Fluoro-4-nitrophenol using routine spectroscopic techniques. All
guantitative data is summarized in clear, comparative tables, and detailed experimental
protocols are provided.

Spectroscopic Data Comparison

The structural nuances of 2-Fluoro-4-nitrophenol, particularly the presence and positions of
the fluorine, nitro, and hydroxyl groups, give rise to a unique spectroscopic fingerprint. This
section compares its *H NMR, 33C NMR, IR, and Mass Spectrometry data with those of 4-
nitrophenol and 2-fluorophenol to highlight these distinguishing features.

'H Nuclear Magnetic Resonance (NMR) Spectroscopy

The *H NMR spectrum of 2-Fluoro-4-nitrophenol is characterized by complex splitting
patterns due to proton-proton and proton-fluorine couplings. The chemical shifts are influenced
by the strong electron-withdrawing effects of the nitro group and the electronegativity of the
fluorine atom.
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. . Coupling
Chemical Shift L
Compound Proton Multiplicity Constant (J,
(3, ppm)
Hz)
2-Fluoro-4- )
) -OH ~10.5 (broad s) Singlet (broad) -
nitrophenol
Doublet of J(H-H) = 9.0,
H-3 ~7.9 (dd)
doublets J(H-F)=5.0
Doublet of J(H-H) = 9.0,
H-5 ~7.4 (ddd) doublets of J(H-H) = 2.5,
doublets J(H-F)=11.0
_ J(H-H) = 9.0,
H-6 ~7.2 () Triplet
J(H-F)=9.0
4-Nitrophenol -OH ~10.2 (broad s) Singlet (broad) -
H-2, H-6 ~8.2 (d) Doublet J=09.0
H-3, H-5 ~6.9 (d) Doublet J=9.0
2-Fluorophenol -OH ~5.5 (broad s) Singlet (broad) -
_ J(H-H) = 8.0,
Triplet of
H-3 ~7.1 (ddd) J(H-H) = 1.5,
doublets
J(H-F)=11.0
Triplet of J(H-H) = 8.0,
H-4 ~6.9 (td)
doublets JH-H) =15
Triplet of J(H-H) = 8.0,
H-5 ~7.0 (td)
doublets JH-H)=1.5
Triplet of J(H-H) = 8.0,
H-6 ~6.8 (td)
doublets J(H-F)=5.0

Note: Chemical shifts are approximate and can vary depending on the solvent and

concentration.

13C Nuclear Magnetic Resonance (NMR) Spectroscopy
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The 3C NMR spectrum of 2-Fluoro-4-nitrophenol is distinguished by the large C-F coupling
constants and the deshielding effects of the nitro and fluoro substituents on the aromatic

carbons.

Compound Sl Chemical Shift (5, C-F Coupling (J,
ppm) Hz)

2-Fluoro-4-nitrophenol  C-1 (-OH) ~150 (d) ~2.5

C-2 (-F) ~155 (d) ~245

c-3 ~118 (d) ~22

C-4 (-NO2) ~141 (s)

C-5 ~115 (d) ~5

C-6 ~120 (d) ~3

4-Nitrophenol C-1 (-OH) ~161

C-2,C-6 ~116

C-3,C-5 ~126

C-4 (-NO2) ~141

2-Fluorophenol C-1 (-OH) ~145 (d) ~2.0

C-2 (-F) ~152 (d) ~235

C-3 ~116 (d) ~20

c-4 ~125 (d) ~8

C-5 ~116 (d) ~4

C-6 ~121 (d) ~15

Note: Chemical shifts are approximate and can vary depending on the solvent and
concentration. 'd' denotes a doublet due to C-F coupling.

Infrared (IR) Spectroscopy
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The IR spectrum of 2-Fluoro-4-nitrophenol displays characteristic absorption bands for the

hydroxyl, nitro, and fluoro-aromatic functionalities.

NO2 NO2 )
. . Aromatic
O-H Stretch Symmetric Asymmetric C-F Stretch
Compound C=C Stretch
(cm™?) Stretch Stretch (cm™?) ( )
cm-
(cm™) (cm™)
2-Fluoro-4- ~3400 ~1620, 1590,
) ~1350 ~1530 ~1250
nitrophenol (broad) 1480
] ~3350 ~1610, 1590,
4-Nitrophenol ~1340 ~1520
(broad) 1490
2- ~3550 ~1620, 1590,
~1260
Fluorophenol (broad) 1500

Mass Spectrometry (MS)

The mass spectrum of 2-Fluoro-4-nitrophenol will show a distinct molecular ion peak and

characteristic fragmentation patterns resulting from the loss of the nitro and other functional

groups.

Compound

Key Fragment lons (m/z)

Molecular lon (m/z)

and Interpretation

127 (M-NOJ*), 111 (M-

2-Fluoro-4-nitrophenol 157
NO2]*), 83 ([M-NO2-COJ*)
109 ([M-NQJ*), 93 (IM-NO2]*),

4-Nitrophenol 139 ( I ( I’
65 ([CsHs]™)

2-Fluorophenol 112 84 ([M-COJ%), 63

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.
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'H and **C NMR Spectroscopy

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a
deuterated solvent (e.g., CDCls, DMSO-ds) in a standard 5 mm NMR tube.

Instrument: A 400 MHz or higher field NMR spectrometer.
H NMR Acquisition:
o Acquire a one-dimensional proton spectrum.

o Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2
seconds.

13C NMR Acquisition:
o Acquire a proton-decoupled 13C spectrum.

o Typical parameters: spectral width of 200-220 ppm, 1024 or more scans, relaxation delay
of 2-5 seconds.

Data Processing: Process the raw data using appropriate software (e.g., MestReNova,
TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference
the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Sample Preparation: For solid samples, use the Attenuated Total Reflectance (ATR)
technique. Place a small amount of the solid sample directly on the ATR crystal.

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR
accessory.

Acquisition:
o Record a background spectrum of the clean, empty ATR crystal.

o Record the sample spectrum.
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o Typical parameters: spectral range of 4000-400 cm~1, 16-32 scans, resolution of 4 cm~1.

o Data Processing: The software automatically ratios the sample spectrum to the background
spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Sample Introduction: Introduce the sample via a direct insertion probe or through a gas
chromatograph (GC-MS) for volatile compounds.

Instrument: A mass spectrometer with an electron ionization (El) source.

Acquisition:
o lonize the sample using a standard electron energy of 70 eV.

o Scan a mass range appropriate for the compound (e.g., m/z 40-200).

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to
deduce the structure.

Visualization of Validation Workflow and Structural
Correlations

The following diagrams illustrate the logical workflow for spectroscopic validation and the key
structural features of 2-Fluoro-4-nitrophenol that correlate with the expected spectroscopic
data.
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Caption: Workflow for the spectroscopic validation of 2-Fluoro-4-nitrophenol.
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NMR Spectroscopy

> 13C NMR:
- Carbon signals with C-F coupling

1H NMR:
-OH proton signal
- Aromatic proton signals with H-F coupling

2-Fluoro-4-nitrophenol | -OH Group | -F Atom -NO2 Group Aromatic Ring

AAAZ

IR Spectroscopy

Characteristic Peaks:
- O-H stretch (~3400 cm™1)
- NOz2 stretches (~1530, 1350 cm~1)
- C-F stretch (~1250 cm™1)

Mass Spectrometry

Mass Spectrum:
> - Molecular lon at m/z 157
- Fragmentation by loss of NO2

Click to download full resolution via product page

Caption: Key structural features and their spectroscopic correlations.

 To cite this document: BenchChem. [Spectroscopic Validation of 2-Fluoro-4-nitrophenol: A
Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b1220534+#validation-of-2-fluoro-4-nitrophenol-
structure-by-spectroscopy]
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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